

# Understanding the chemical structure and properties of Parp1-IN-5

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Parp1-IN-5*

Cat. No.: *B11933143*

[Get Quote](#)

## Parp1-IN-5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Parp1-IN-5**, a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). This document outlines its chemical structure, properties, and biological activity, supported by experimental data and methodologies to assist researchers in its application.

## Chemical Structure and Properties

**Parp1-IN-5**, a novel apigenin-piperazine hybrid, is a low-toxicity, orally active, and highly selective inhibitor of PARP-1.<sup>[1]</sup> Its chemical identity is confirmed by its CAS Number: 2735645-53-9.<sup>[1]</sup> A dihydrochloride salt form is also available (CAS Number: 2823308-89-8), which typically offers enhanced water solubility and stability.<sup>[1][2]</sup>

Table 1: Chemical and Physical Properties of **Parp1-IN-5**

Property	Value	Reference
CAS Number	2735645-53-9	[1]
Molecular Formula	C29H28N4O5	Long H, et al. (2021)
Molecular Weight	512.56 g/mol	Long H, et al. (2021)
Appearance	Solid	N/A
Storage	Room temperature in continental US; may vary elsewhere.	[1]

## Biological Activity and Mechanism of Action

**Parp1-IN-5** exhibits potent inhibitory activity against PARP-1 with an IC<sub>50</sub> of 14.7 nM.[1][2] Its mechanism of action is centered on the inhibition of PARP-1, a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.[3][4] By inhibiting PARP-1, **Parp1-IN-5** leads to the accumulation of unrepaired single-strand breaks, which can then generate more toxic double-strand breaks during DNA replication.[5] This mechanism is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, leading to synthetic lethality.[3]

The biological effects of **Parp1-IN-5** have been demonstrated in various cancer cell lines. It significantly increases the cytotoxicity of carboplatin in A549 lung cancer cells and decreases the expression of Minichromosome Maintenance (MCM) proteins 2-7 in SK-OV-3 ovarian cancer cells.[1][2] Furthermore, it upregulates the expression of γ-H2AX, a marker of DNA double-strand breaks, and decreases the levels of poly(ADP-ribose) (PAR), the product of PARP-1 activity.[1][2]

Table 2: In Vitro Biological Activity of **Parp1-IN-5**

Assay	Cell Line	Effect	Concentration	Reference
PARP-1 Inhibition	N/A	IC50 = 14.7 nM	N/A	[1][2]
Cytotoxicity Enhancement	A549	Increased cytotoxicity of carboplatin	0.1 - 10 $\mu$ M	[1][2]
Protein Expression	SK-OV-3	Decreased expression of MCM2-7	0.1 - 10 $\mu$ M	[1][2]
Cytotoxicity	A549	Little cytotoxic effect	0.1 - 320 $\mu$ M	[1][2]
PAR Level	SK-OV-3	Significantly decreased PAR level	N/A	[1][2]
$\gamma$ -H2AX Expression	N/A	Increased $\gamma$ -H2AX expression	N/A	[1][2]

## Pharmacokinetics

In vivo studies have shown that **Parp1-IN-5** is orally active and exhibits low toxicity.[1] Administration of doses up to 1000 mg/kg via oral gavage showed no significant differences in body weight or blood routine.[1] In a xenograft model using A549 cells, oral administration of **Parp1-IN-5** at 25 and 50 mg/kg for 12 days significantly enhanced the tumor growth inhibitory effect of carboplatin.[1][2]

Table 3: In Vivo Data for **Parp1-IN-5**

Parameter	Species	Dose	Route	Observation	Reference
Toxicity	N/A	1000 mg/kg	p.o.	No significant difference in body weight and blood routine	[1]
Efficacy	Mouse (A549 xenograft)	25 and 50 mg/kg (12 days)	p.o.	Significantly enhanced the inhibitory effect of carboplatin	[1][2]

## Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **Parp1-IN-5** can be found in the primary literature by Long H, et al. in the Journal of Medicinal Chemistry, 2021. The following provides a general overview of the types of assays used.

### PARP-1 Inhibition Assay

A common method to determine the IC<sub>50</sub> of a PARP-1 inhibitor is a fluorometric assay. This assay measures the incorporation of biotinylated NAD<sup>+</sup> into a PAR chain by recombinant PARP-1 enzyme in the presence of activated DNA. The resulting biotinylated PAR is then detected using a streptavidin-conjugated fluorophore. The signal intensity is inversely proportional to the inhibitory activity of the compound.

### Cell Viability and Cytotoxicity Assays

Cell viability can be assessed using assays such as the MTT or MTS assay. These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. To assess the synergistic effect with other chemotherapeutic agents, cells are treated with the inhibitor, the chemotherapeutic agent, and a combination of both.

### Western Blotting for Protein Expression

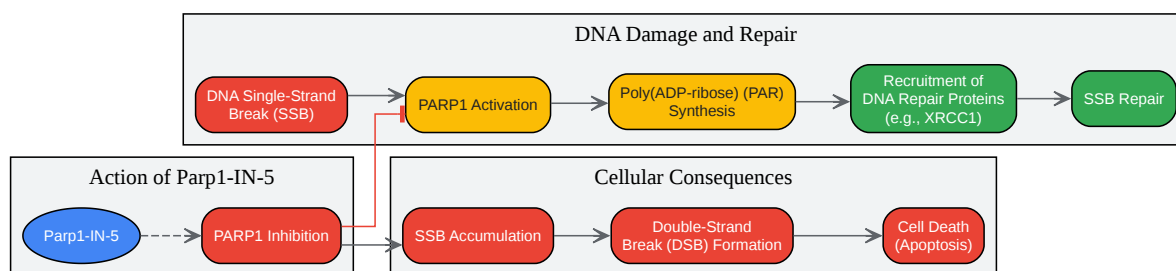
To determine the effect of **Parp1-IN-5** on the expression of proteins like MCM2-7 and  $\gamma$ -H2AX, western blotting is employed. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the proteins of interest. The signal is then detected using a secondary antibody conjugated to an enzyme or fluorophore.

## In Vivo Xenograft Studies

To evaluate the in vivo efficacy, human cancer cells (e.g., A549) are subcutaneously implanted into immunodeficient mice. Once tumors are established, mice are treated with the vehicle control, **Parp1-IN-5**, a chemotherapeutic agent, or a combination of the inhibitor and the chemotherapeutic agent. Tumor volume and body weight are monitored throughout the study.

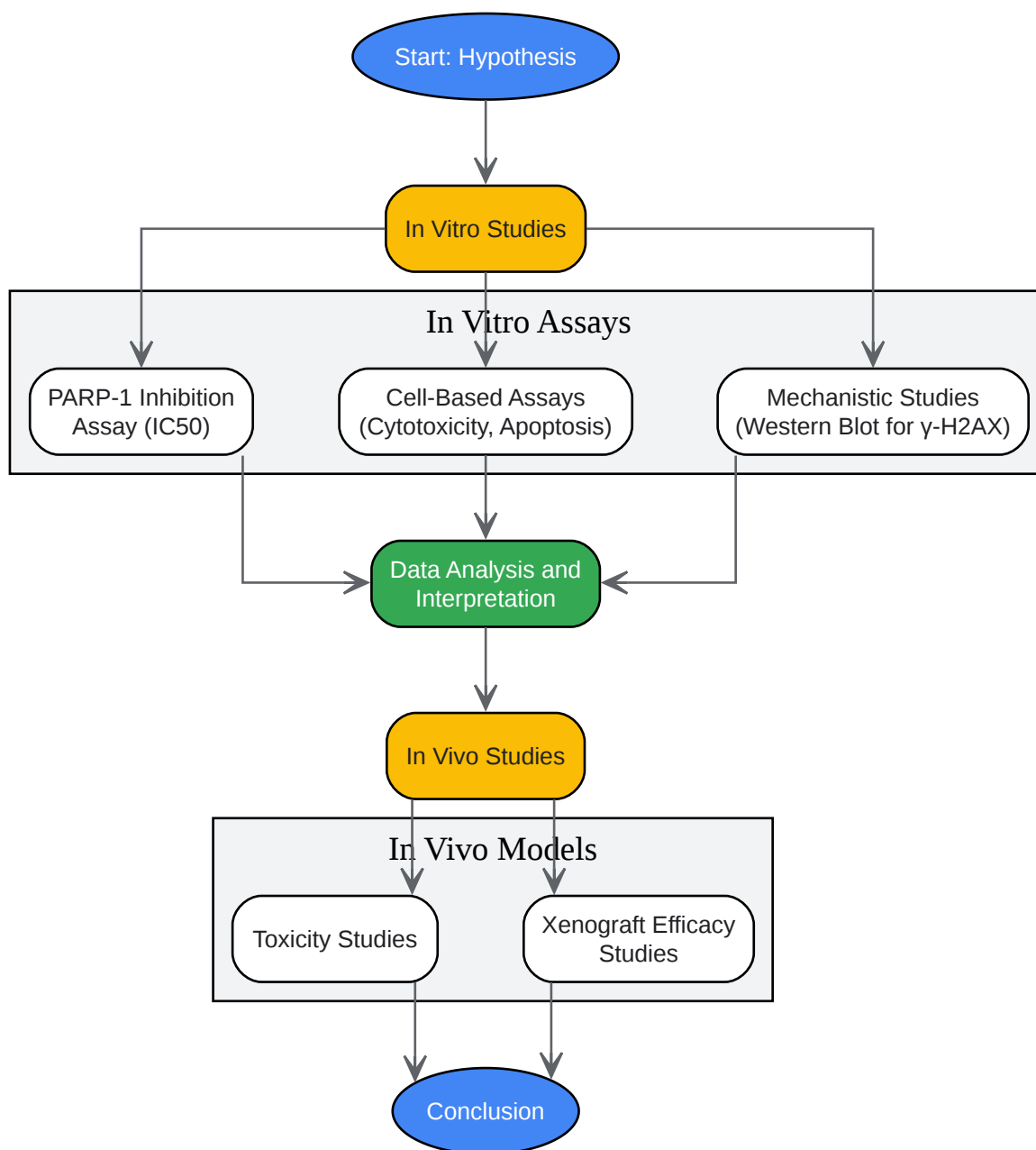
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **Parp1-IN-5** and a typical experimental workflow for its evaluation.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Parp1-IN-5** in inhibiting DNA repair.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for evaluating **Parp1-IN-5**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Understanding the chemical structure and properties of Parp1-IN-5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933143#understanding-the-chemical-structure-and-properties-of-parp1-in-5]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

